molecular formula C6H4Cl2O3S B1606983 3,4-Dichlorobenzenesulfonic acid CAS No. 939-95-7

3,4-Dichlorobenzenesulfonic acid

Cat. No. B1606983
CAS RN: 939-95-7
M. Wt: 227.06 g/mol
InChI Key: WIWQDBABYGRKEW-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzenesulfonic Acid is a chemical compound with the molecular formula C6H4Cl2O3S and a molecular weight of 227.07 . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorobenzenesulfonic Acid consists of 6 carbon atoms, 4 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

3,4-Dichlorobenzenesulfonic Acid has a molecular weight of 227.07 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results .

Scientific Research Applications

1. Chromogenic Detection System for Uric Acid Assay

3,4-Dichlorobenzenesulfonic acid has been utilized in a chromogenic detection system for the enzymatic assay of uric acid in serum and urine. This application is significant in clinical chemistry for the measurement of uric acid, a crucial biomarker in various medical conditions. The system is known for its reliability, simplicity, rapidity, and suitability for manual or automated procedures (Fossati & Prencipe, 2010).

2. Structural Characterization in Metal-Organic Frameworks

3. Organo-Mineral Hybrid Nanomaterial Synthesis

In the synthesis of organo-mineral hybrid nanomaterials, 3,4-Dichlorobenzenesulfonic acid plays a crucial role. For example, its variants have been used to intercalate between layers of zinc-aluminum layered double hydroxides, resulting in new stable hybrid nanostructured materials. These materials have potential applications in areas such as drug delivery, catalysis, and environmental remediation (Lakraimi, Legrouri, Barroug, Roy, & Besse, 2006).

4. Impact on Soil Microbial Activity

Research involving 3,4-Dichlorobenzenesulfonic acid and its derivatives has explored their impact on soil microbial activity, particularly in relation to organic pollutants. This research is vital for understanding the ecological and environmental effects of such compounds in agricultural and industrial contexts (Welp & Brümmer, 1999).

5. Chemical Synthesis and Catalysis

In the field of chemical synthesis and catalysis, 3,4-Dichlorobenzenesulfonic acid derivatives have been used as catalysts or reagents. For example, they have been involved in the synthesis of benzimidazoles, showcasing their significance in facilitating organic synthesis processes (Shitole, Niralwad, Shingate, & Shingare, 2016).

6. Electrochemical Studies

Studies involving electrochemical properties of certain compounds have utilized 3,4-Dichlorobenzenesulfonic acid. For example, its role in the electro-oxidation of catechols and the synthesis of sulfone derivatives highlights its application in electro-organic synthesis (Nematollahi & Rahchamani, 2002).

Mechanism of Action

The mechanism of action for 3,4-Dichlorobenzenesulfonic Acid is not provided in the search results. As it is used for research and development purposes, its mechanism of action would depend on the specific context in which it is used .

Safety and Hazards

3,4-Dichlorobenzenesulfonic Acid is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3,4-dichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWQDBABYGRKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291579
Record name 3,4-Dichlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorobenzenesulfonic acid

CAS RN

939-95-7
Record name 3,4-Dichlorobenzenesulfonic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76598
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Record name 3,4-Dichlorobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic acid, 3,4-dichloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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